molecular formula C8H12BrN3O2 B14699514 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole CAS No. 23430-24-2

1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole

Cat. No.: B14699514
CAS No.: 23430-24-2
M. Wt: 262.10 g/mol
InChI Key: YIMBSFLFACSQLO-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole is a synthetic organic compound characterized by the presence of a bromobutyl group, a methyl group, and a nitro group attached to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole typically involves the alkylation of 2-methyl-4-nitroimidazole with 1,4-dibromobutane. The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromobutyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like DMF or acetonitrile.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted imidazole derivatives.

    Reduction: Formation of 1-(4-aminobutyl)-2-methyl-4-nitro-1H-imidazole.

    Oxidation: Formation of 1-(4-bromobutyl)-2-carboxy-4-nitro-1H-imidazole.

Scientific Research Applications

1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections and cancer.

    Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole involves its interaction with specific molecular targets. The bromobutyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

  • 1-(4-Chlorobutyl)-2-methyl-4-nitro-1H-imidazole
  • 1-(4-Bromobutyl)-2-methyl-5-nitro-1H-imidazole
  • 1-(4-Bromobutyl)-2-ethyl-4-nitro-1H-imidazole

Comparison: 1-(4-Bromobutyl)-2-methyl-4-nitro-1H-imidazole is unique due to the specific positioning of its functional groups, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.

Properties

CAS No.

23430-24-2

Molecular Formula

C8H12BrN3O2

Molecular Weight

262.10 g/mol

IUPAC Name

1-(4-bromobutyl)-2-methyl-4-nitroimidazole

InChI

InChI=1S/C8H12BrN3O2/c1-7-10-8(12(13)14)6-11(7)5-3-2-4-9/h6H,2-5H2,1H3

InChI Key

YIMBSFLFACSQLO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CN1CCCCBr)[N+](=O)[O-]

Origin of Product

United States

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